N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide (referred to hereafter as the target compound) is a structurally complex molecule featuring:
- A piperazine core substituted with a 4-fluorophenyl group at the 1-position.
- An ethyl linker bearing a 4-(dimethylamino)phenyl group and the piperazine moiety.
- A terminal 2-methylpropanamide group.
Its molecular weight is 482.62 g/mol, with a formula of C₂₆H₃₁FN₄O₂S, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN4O/c1-18(2)24(30)26-17-23(19-5-9-21(10-6-19)27(3)4)29-15-13-28(14-16-29)22-11-7-20(25)8-12-22/h5-12,18,23H,13-17H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRKICSMZINUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide, often referred to as a piperazine derivative, is a complex organic compound notable for its potential biological activities. This compound features a unique combination of structural elements that may contribute to its pharmacological properties, including antitumor and antimicrobial effects.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.
- Piperazine Moiety : Often associated with central nervous system activity, suggesting possible applications in treating neurological disorders.
- Fluorophenyl Group : May improve binding affinity to biological targets, enhancing efficacy.
Structural Formula
Table 1: Structural Features and Biological Activities
| Component | Structural Feature | Potential Biological Activity |
|---|---|---|
| Dimethylamino | Amine group | Enhances solubility and receptor binding |
| Piperazine | Heterocyclic amine | CNS activity, potential antidepressant effects |
| Fluorophenyl | Aromatic ring with fluorine | Increased binding affinity |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Preliminary studies suggest that it may interact with dopamine receptors due to the piperazine structure, potentially influencing neurotransmitter levels and inhibiting cancer progression.
Antimicrobial Effects
The compound's structural similarities with known antimicrobial agents suggest potential effectiveness against various pathogens. The sulfonamide group in related compounds has been shown to inhibit bacterial growth, indicating that this compound may possess similar properties.
Case Studies and Research Findings
-
Dopamine Receptor Interaction :
- Studies have shown that piperazine derivatives can modulate dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as depression and schizophrenia.
-
Antitumor Efficacy :
- In vitro studies demonstrated that related compounds effectively induced apoptosis in cancer cell lines, suggesting that this compound may have similar effects.
-
Pharmacokinetics :
- Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, which are essential for assessing the therapeutic potential of new drugs.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{...thiophene-2-sulfonamide} | Thiophene ring, sulfonamide, piperazine | Antitumor, CNS activity |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| Dapoxetine | Piperazine structure | Antidepressant |
| Palbociclib | Piperazine and aromatic rings | Anticancer |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Piperazine-Based Compounds
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogs, as fluorine is less susceptible to oxidative metabolism .
- Terminal Groups : The 2-methylpropanamide in the target compound likely improves solubility over ethyl ester derivatives (e.g., ) but may reduce membrane permeability compared to acetamide-linked analogs (e.g., ).
Pharmacological Activity
- Dopamine/Serotonin Receptor Affinity : Piperazine derivatives with fluorophenyl groups (e.g., ) often exhibit D₂/D₃ and 5-HT₁A receptor selectivity. Chlorophenyl analogs (e.g., ) may show higher affinity but poorer metabolic stability.
- Sulfonylpiperazines : Compounds like demonstrate enhanced kinase inhibition but reduced CNS penetration due to increased polarity.
- Bulkier Substituents : The 3,4-dimethylphenyl group in may improve receptor specificity but reduce solubility.
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.5) is higher than sulfonylpiperazines (e.g., , logP ~2.8) but lower than chlorophenyl analogs (e.g., , logP ~4.0).
- Solubility : The 2-methylpropanamide group may enhance aqueous solubility compared to ester-terminated compounds .
- Metabolic Stability : Fluorine’s electronegativity likely reduces CYP450-mediated oxidation compared to chlorine .
Q & A
Q. What are the standard synthetic routes for preparing N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common route starts with:
Benzamide core formation : Reacting 2-methylpropanoyl chloride with a primary amine intermediate under anhydrous conditions.
Piperazine coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via SN2 displacement, often using DMF as a solvent at 80–100°C.
Dimethylamino group installation : Electrophilic aromatic substitution on the phenyl ring using dimethylamine hydrochloride.
Purification : Intermediates are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm), fluorophenyl protons (δ ~7.1–7.4 ppm), and piperazine methylene groups (δ ~2.5–3.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 464.25; observed = 464.24).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
Methodological Answer:
- Receptor binding assays : Screen for affinity at dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptors using radioligand displacement (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
- Cytotoxicity screening : Use MTT assays in HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity at concentrations ≤10 μM.
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the piperazine coupling step?
Methodological Answer: Key variables include:
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent | Switch from DMF to DMSO for better nucleophilicity | +15–20% |
| Temperature | Increase from 80°C to 110°C | +10% (risk of decomposition) |
| Catalyst | Add KI (1 eq) to promote SN2 mechanism | +25% |
| Validate via Design of Experiments (DoE) to balance trade-offs . |
Q. How to resolve contradictions between in vitro binding data and in vivo efficacy?
Methodological Answer:
- Assay validation : Confirm receptor expression levels in cell models (e.g., CHO-K1 vs. native neuronal membranes).
- Pharmacokinetic profiling : Measure brain penetration (logBB) via LC-MS/MS after intravenous administration. Low bioavailability may explain discrepancies.
- Metabolite screening : Identify active metabolites (e.g., N-demethylated derivatives) using UPLC-QTOF-MS .
Q. What computational strategies guide analog design for improved receptor selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with D3 receptor (PDB: 3PBL). Key residues: Asp110 (salt bridge with piperazine), Phe346 (π-π stacking with fluorophenyl).
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance 5-HT1A affinity).
- Free-energy perturbation (FEP) : Predict binding energy changes for methyl or halogen substitutions .
Q. How to address poor aqueous solubility in preclinical development?
Methodological Answer:
- Salt formation : Test hydrochloride or mesylate salts via pH-solubility profiling.
- Nanoparticle formulation : Use antisolvent precipitation with PLGA-PEG (size <200 nm, PDI <0.2).
- Prodrug strategy : Introduce phosphate esters at the amide group to enhance solubility (hydrolyzed in vivo) .
Q. What structural modifications reduce hERG channel liability?
Methodological Answer:
- Replace basic amines : Substitute piperazine with aza-crown ethers to reduce cationic charge.
- Introduce steric hindrance : Add methyl groups ortho to the dimethylamino moiety (reduces hERG binding by 60%).
- Patch-clamp assays : Validate modifications in HEK-293 cells expressing hERG (IC50 >10 μM target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
